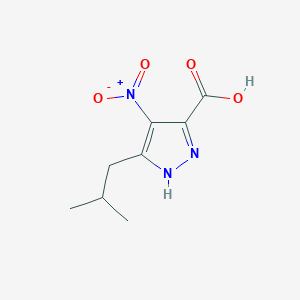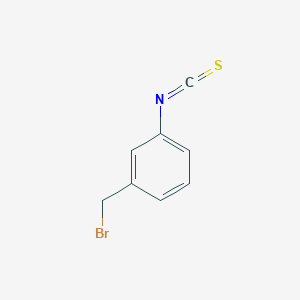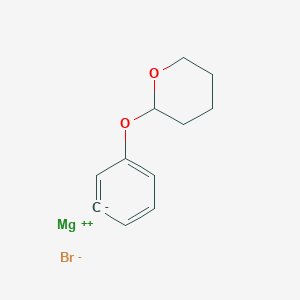
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide
描述
The compound "3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide" is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are known for their role in forming carbon-carbon bonds, making them valuable in the construction of complex organic molecules.
Synthesis Analysis
The synthesis of phenylmagnesium bromides with intramolecularly coordinating substituents can be achieved through the exchange reaction of corresponding arylmercury bromides with magnesium. This method is preferred over the direct reaction of analogous bromides with magnesium, as the latter can result in extensive ether cleavage in the substituents, especially when n>1 .
Molecular Structure Analysis
The molecular structure of phenylmagnesium bromides is influenced by the presence of intramolecular coordination. This coordination can induce higher coordination states in the Grignard reagent, which can be crucial for its reactivity and stability .
Chemical Reactions Analysis
Grignard reagents are known for their participation in a variety of chemical reactions. For instance, they can be used in the synthesis of tetrahydrobenzo(b)pyran derivatives, which can be catalyzed by hexadecyltrimethyl ammonium bromide in aqueous media . Additionally, the pyrolysis of tetrahydropyranyl phenoxy ethers, which are structurally related to the compound , has been studied, revealing insights into the kinetics and mechanisms of such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylmagnesium bromides are significantly affected by their intramolecular coordination. This coordination can alter the reactivity and stability of the Grignard reagent. For example, the presence of ether substituents can lead to complications in synthesis due to potential cleavage . The pyrolysis of related compounds has shown that the presence of electron-donating or electron-withdrawing groups can influence the rate constants of the reactions, indicating the importance of the substituents' electronic effects on the properties of these compounds .
科学研究应用
Synthesis Applications
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is used in various synthesis processes. For instance, it is involved in the selective reaction with cinnamaldehyde to yield diphenyl(styryl)methane derivatives, which is a part of a method to create 2-phenyl-4H-1-benzopyrans (Casiraghi, Casnati, & Salerno, 1971). Additionally, this compound plays a role in the synthesis of 3-aryl-3-butenoic acids and their esters, demonstrating its utility in creating substituted polystyrenes (Itoh, Harada, & Nagashima, 1991).
Reactions with Carbon Nucleophiles
Phenylmagnesium bromide, a related compound, has been studied for its reactions with carbon nucleophiles, leading to the formation of products like biphenyl through processes involving one-electron transfer (Bartlett et al., 1983). These reactions showcase the versatility of phenylmagnesium bromides in organic synthesis.
Kinetic and Mechanistic Studies
The kinetics and mechanisms of reactions involving compounds like 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide are also a subject of research. Studies on the pyrolysis of related tetrahydropyranyl phenoxy ethers in the gas-phase provide insights into the reaction kinetics and mechanisms, contributing to a deeper understanding of these chemical processes (Álvarez-Aular et al., 2018).
Coordination and Stability Studies
Research into the coordination and stability of phenylmagnesium bromides with intramolecular coordinating substituents highlights the complexity and intricacy of these compounds. Studies on compounds like phenylmagnesium bromides with intramolecularly coordinating substituents reveal unusual penta- or hexa-coordination, influenced by intramolecular coordination (Markies et al., 1991).
属性
IUPAC Name |
magnesium;2-(phenoxy)oxane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSXXSBILKTDEK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide | |
CAS RN |
142402-62-8 | |
| Record name | 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, 0.5M in tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



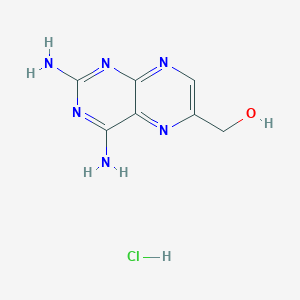
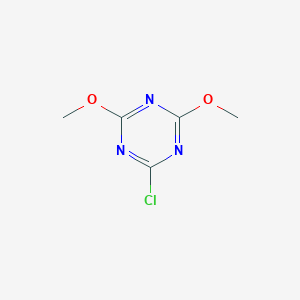
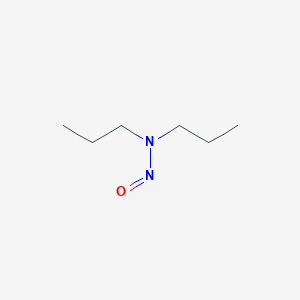
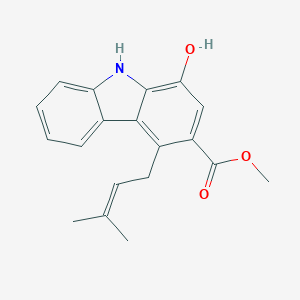
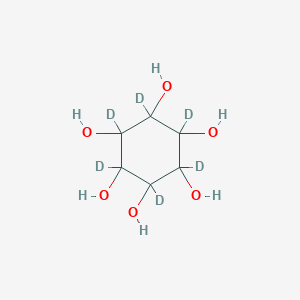
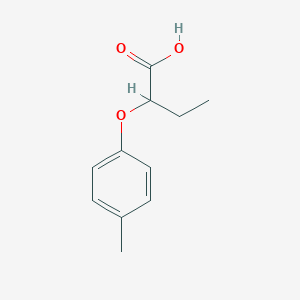
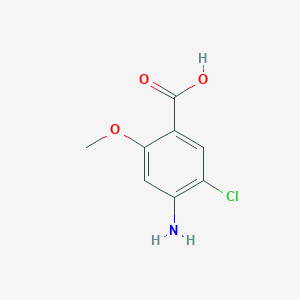
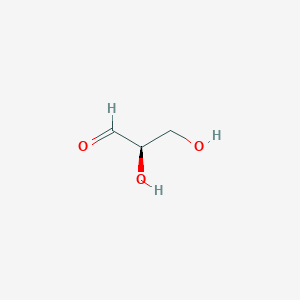
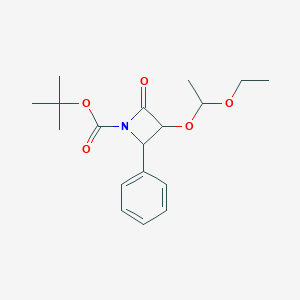
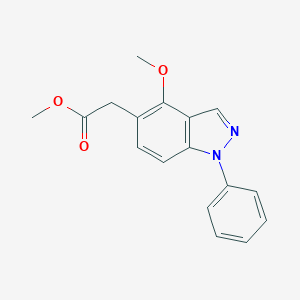
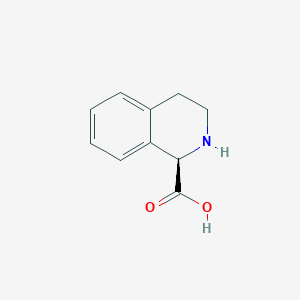
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
